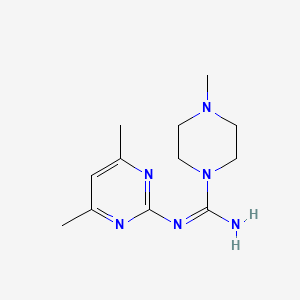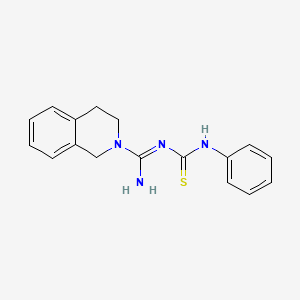![molecular formula C24H27N5O2 B11028793 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11028793.png)
4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, an indazole moiety, and a pyrrolidinone core, making it a versatile candidate for numerous applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then coupled with the indazole and pyrrolidinone units.
-
Step 1: Synthesis of 4-(2,4-dimethylphenyl)piperazine
Reagents: 2,4-dimethylaniline, piperazine, and a suitable solvent like ethanol.
Conditions: Reflux the mixture at elevated temperatures (around 80-100°C) for several hours.
Product: 4-(2,4-dimethylphenyl)piperazine.
-
Step 2: Formation of the Indazole Derivative
Reagents: 1H-indazole, acyl chloride, and a base such as triethylamine.
Conditions: Stir the mixture at room temperature.
Product: 1-(1H-indazol-3-yl)carbonyl chloride.
-
Step 3: Coupling Reaction
Reagents: 4-(2,4-dimethylphenyl)piperazine, 1-(1H-indazol-3-yl)carbonyl chloride, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Stir the mixture at room temperature to form the desired product.
Product: this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild temperatures (0-25°C).
-
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Low temperatures (0-10°C).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the indazole moiety.
Reagents: Various nucleophiles like amines or thiols.
Conditions: Room temperature to moderate heating (25-60°C).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, making it useful in studying biological pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}benzoic acid
- 1-(1H-indazol-3-yl)pyrrolidin-2-one
- 4-(2,4-dimethylphenyl)piperazine
Uniqueness
Compared to similar compounds, 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one stands out due to its combined structural features. The presence of both the indazole and piperazine moieties provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H27N5O2/c1-16-7-8-21(17(2)13-16)27-9-11-28(12-10-27)24(31)18-14-22(30)29(15-18)23-19-5-3-4-6-20(19)25-26-23/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,25,26) |
InChI Key |
GOHUPTZKGSMUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-chlorophenoxy)acetamide](/img/structure/B11028710.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11028715.png)
![tetramethyl 7'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028723.png)
![2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11028729.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(naphthalen-2-yloxy)acetyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028742.png)
![Tetramethyl 6'-[(acetyloxy)(phenyl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028745.png)
![7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11028751.png)

![(1E)-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028759.png)
![N'-[(3E)-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11028771.png)
![(1E)-4,4,6-trimethyl-2-oxo-1-{[3-(trifluoromethyl)phenyl]imino}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11028774.png)
![5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine](/img/structure/B11028777.png)

![9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11028791.png)
